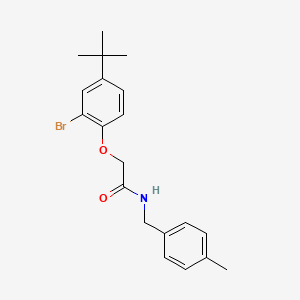![molecular formula C24H20N2O5S B3518348 METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B3518348.png)
METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
描述
METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
科学研究应用
METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
作用机制
The mechanism of action of METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline structure and exhibits various biological activities.
Indole Derivatives: These compounds also possess a heterocyclic structure and are known for their diverse biological activities.
Uniqueness
METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is unique due to its combination of quinoline and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 3-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-29-20-9-8-14(12-21(20)30-2)19-13-16(15-6-4-5-7-17(15)25-19)23(27)26-18-10-11-32-22(18)24(28)31-3/h4-13H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRXPMRJJUXLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3518279.png)
![5-(2,3-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3518289.png)
![Benzamide, 2,4-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B3518309.png)
![(2E)-3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B3518310.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3518326.png)

![N-[4-(benzylsulfamoyl)phenyl]-4-fluorobenzamide](/img/structure/B3518341.png)
![(2E)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B3518356.png)
![2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3518364.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3518371.png)

